4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-3-phenyl-
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Overview
Description
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-3-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a fused ring system containing a benzene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-3-phenyl- typically involves multi-step organic reactions One common synthetic route includes the condensation of anthranilic acid with formamide to form the quinazolinone coreThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine: Shares a similar piperazine group but has a different core structure.
3-(4-Methyl-1-piperazinyl)-2-phenylpropylamine trihydrochloride: Contains a piperazine and phenyl group but differs in its overall structure.
Uniqueness
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-3-phenyl- is unique due to its specific quinazolinone core structure combined with the piperazine and phenyl groups.
Properties
CAS No. |
33081-00-4 |
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Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H22N4O/c1-22-11-13-23(14-12-22)15-19-21-18-10-6-5-9-17(18)20(25)24(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChI Key |
DMSSAJKIESDCEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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